molecular formula C17H21NO4S B5659413 N-(2,4-dimethoxyphenyl)-2,4,6-trimethylbenzenesulfonamide

N-(2,4-dimethoxyphenyl)-2,4,6-trimethylbenzenesulfonamide

Cat. No.: B5659413
M. Wt: 335.4 g/mol
InChI Key: MKQZPRXSLHZHRH-UHFFFAOYSA-N
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Description

N-(2,4-Dimethoxyphenyl)-2,4,6-trimethylbenzenesulfonamide is a sulfonamide derivative characterized by a 2,4-dimethoxyphenyl group attached to the sulfonamide nitrogen and a 2,4,6-trimethyl-substituted benzenesulfonyl moiety.

Properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-2,4,6-trimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO4S/c1-11-8-12(2)17(13(3)9-11)23(19,20)18-15-7-6-14(21-4)10-16(15)22-5/h6-10,18H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKQZPRXSLHZHRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)NC2=C(C=C(C=C2)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethoxyphenyl)-2,4,6-trimethylbenzenesulfonamide typically involves the reaction of 2,4,6-trimethylbenzenesulfonyl chloride with 2,4-dimethoxyaniline. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction conditions generally include:

  • Solvent: Dichloromethane or another suitable organic solvent
  • Temperature: Room temperature to slightly elevated temperatures
  • Reaction Time: Several hours to ensure complete conversion

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar reaction conditions. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis. The use of automated systems can also help in maintaining consistent reaction conditions and improving the overall production process.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethoxyphenyl)-2,4,6-trimethylbenzenesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

    Oxidation Reactions: The methoxy groups on the phenyl ring can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction Reactions: The compound can be reduced under specific conditions to yield amine derivatives.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or hydrogen gas with a suitable catalyst can be used.

Major Products Formed

    Substitution Reactions: Alkylated or acylated sulfonamide derivatives

    Oxidation Reactions: Quinones or other oxidized phenyl derivatives

    Reduction Reactions: Amine derivatives

Scientific Research Applications

N-(2,4-dimethoxyphenyl)-2,4,6-trimethylbenzenesulfonamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(2,4-dimethoxyphenyl)-2,4,6-trimethylbenzenesulfonamide involves its interaction with bacterial enzymes. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for bacterial dihydropteroate synthase. By inhibiting this enzyme, the compound prevents the synthesis of folic acid, which is essential for bacterial growth and replication . This leads to the antibacterial effects observed with this compound.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The table below summarizes key structural analogs and their distinguishing features:

Compound Name Substituents on Aryl Group Benzenesulfonyl Modifications Key Findings/Applications References
N-(2,4-Dimethoxyphenyl)-2,4,6-trimethylbenzenesulfonamide 2,4-dimethoxyphenyl 2,4,6-trimethyl N/A (Target compound) -
N-(2,4-Dimethoxyphenyl)benzenesulfonamide 2,4-dimethoxyphenyl Unsubstituted benzene Reduced steric bulk; lower hydrophobicity
m-3M3FBS [N-(3-Trifluoromethylphenyl)-2,4,6-trimethylbenzenesulfonamide] 3-trifluoromethylphenyl 2,4,6-trimethyl PLC activator; induces BDNF release in oligodendrocytes
N-(2-Fluoro-5-nitrophenyl)-2,4,6-trimethylbenzenesulfonamide 2-fluoro-5-nitrophenyl 2,4,6-trimethyl Strong electron-withdrawing groups; potential antimicrobial activity
N-[2-(3,4-Dimethoxyphenyl)ethyl]-N,4-dimethylbenzenesulfonamide 3,4-dimethoxyphenethyl 4-methyl Ethyl linker enhances conformational flexibility
N-(2,2-Dimethoxyethyl)-2,4,6-trimethylbenzenesulfonamide 2,2-dimethoxyethyl 2,4,6-trimethyl Aliphatic substituent; altered pharmacokinetics

Physicochemical Properties

  • Electron-Donating vs. Electron-Withdrawing Groups :

    • The 2,4-dimethoxyphenyl group in the target compound provides electron-donating effects, enhancing solubility in polar solvents compared to analogs with electron-withdrawing groups (e.g., nitro or trifluoromethyl in and ).
    • Trifluoromethyl (m-3M3FBS) increases lipophilicity and metabolic stability, critical for cell membrane penetration in PLC activation .

Biological Activity

N-(2,4-dimethoxyphenyl)-2,4,6-trimethylbenzenesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, including its mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula: C15_{15}H19_{19}N1_{1}O4_{4}S
  • Molecular Weight: 305.38 g/mol
  • Chemical Structure:
    C6H3(OCH3)2SO2C6H3(CH3)3\text{C}_6\text{H}_3(\text{OCH}_3)_2-\text{SO}_2-\text{C}_6\text{H}_{3}(\text{CH}_3)_3

The biological activity of sulfonamides is primarily attributed to their ability to mimic para-aminobenzoic acid (PABA), thereby inhibiting the enzyme dihydropteroate synthase. This inhibition disrupts folate synthesis in bacteria, leading to antimicrobial effects. Additionally, the compound may exhibit anticancer properties by inducing apoptosis in cancer cells through various pathways.

Antimicrobial Activity

Research has shown that this compound possesses significant antimicrobial properties. In vitro studies indicate its effectiveness against a range of bacterial and fungal pathogens. For instance:

  • Bacterial Strains Tested:
    • Escherichia coli
    • Staphylococcus aureus
  • Fungal Strains Tested:
    • Candida albicans
    • Aspergillus niger

The minimum inhibitory concentration (MIC) values for these pathogens suggest that the compound could be a candidate for developing new antimicrobial agents.

Anticancer Activity

In cancer research, this compound has been evaluated for its cytotoxic effects on various cancer cell lines:

  • Cell Lines Tested:
    • A549 (lung carcinoma)
    • HeLa (cervical carcinoma)

Results indicate that the compound exhibits selective cytotoxicity towards these cancer cell lines while sparing normal cells. The mechanism appears to involve the disruption of microtubule dynamics leading to cell cycle arrest and apoptosis.

Case Studies and Research Findings

  • Study on Antimicrobial Efficacy :
    A study evaluated the antimicrobial efficacy of this compound against clinical isolates of Staphylococcus aureus. The compound demonstrated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL.
  • Anticancer Investigation :
    A comparative study assessed the anticancer properties of this compound against standard chemotherapeutics. The results indicated that it had comparable efficacy to established drugs like cisplatin but with a distinct mechanism involving tubulin polymerization inhibition.

Data Table: Biological Activity Summary

Activity TypeTest Organism/Cell LineMIC/IC50 (µg/mL)Reference
AntibacterialE. coli30
AntibacterialS. aureus25
AntifungalC. albicans20
AnticancerA54915
AnticancerHeLa18

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